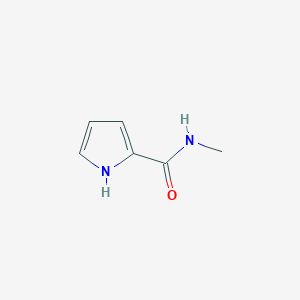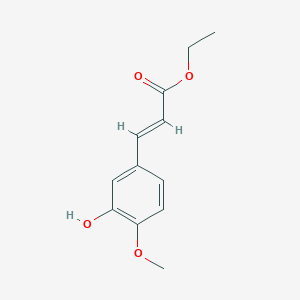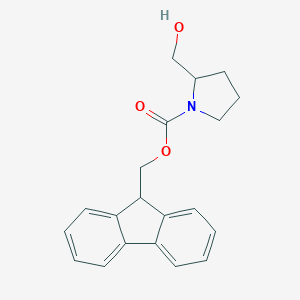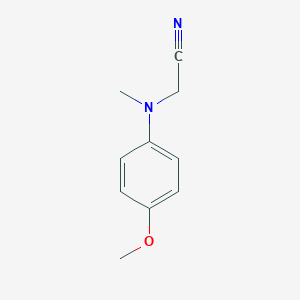
2-(Methyl p-anisylamino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl p-anisylamino)acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 237.32 g/mol. MPAA has been found to have various biochemical and physiological effects that make it useful in a variety of research applications.
Mécanisme D'action
2-(Methyl p-anisylamino)acetonitrile acts as a reversible inhibitor of various enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. It binds to the active site of these enzymes, preventing the substrate from binding and inhibiting enzyme activity. The mechanism of action of 2-(Methyl p-anisylamino)acetonitrile has been extensively studied, and it has been found to be a potent inhibitor of these enzymes.
Effets Biochimiques Et Physiologiques
2-(Methyl p-anisylamino)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. 2-(Methyl p-anisylamino)acetonitrile has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Methyl p-anisylamino)acetonitrile in lab experiments is its potency as an enzyme inhibitor. It has been found to be a highly effective inhibitor of cholinesterases, making it a useful tool in the study of these enzymes. However, one limitation of using 2-(Methyl p-anisylamino)acetonitrile is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(Methyl p-anisylamino)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(Methyl p-anisylamino)acetonitrile. Researchers are also interested in studying the effects of 2-(Methyl p-anisylamino)acetonitrile on other enzymes and proteins, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine the optimal concentration of 2-(Methyl p-anisylamino)acetonitrile for use in lab experiments and to better understand its toxicity profile.
Méthodes De Synthèse
The synthesis of 2-(Methyl p-anisylamino)acetonitrile involves the reaction between p-anisidine and acrylonitrile. The reaction takes place in the presence of a catalyst, such as copper(I) bromide, and a solvent, such as acetonitrile. The resulting product is then purified through recrystallization to obtain the pure 2-(Methyl p-anisylamino)acetonitrile compound.
Applications De Recherche Scientifique
2-(Methyl p-anisylamino)acetonitrile has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been found to be a useful tool in the study of enzyme kinetics and protein-ligand interactions. 2-(Methyl p-anisylamino)acetonitrile has also been used to develop new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
149399-58-6 |
|---|---|
Nom du produit |
2-(Methyl p-anisylamino)acetonitrile |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
Clé InChI |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
SMILES canonique |
CN(CC#N)C1=CC=C(C=C1)OC |
Synonymes |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



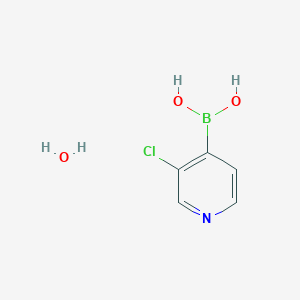

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
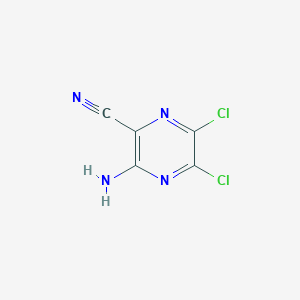
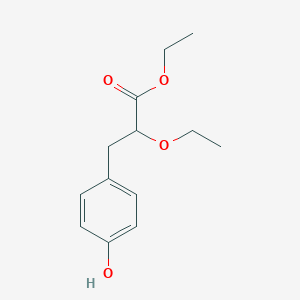
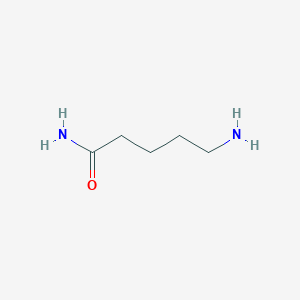
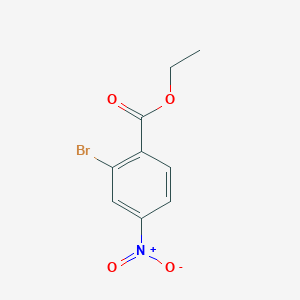

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
